molecular formula C7H9ClN2O B8447743 4-Methoxymethyl-5-methyl-6-chloropyrimidine

4-Methoxymethyl-5-methyl-6-chloropyrimidine

Cat. No. B8447743
M. Wt: 172.61 g/mol
InChI Key: AEBNLCWJVOEKTF-UHFFFAOYSA-N
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Patent
US04820708

Procedure details

4-Methoxymethyl-5-methyl-6-hydroxypyrimidine (38.40 g) was stirred with phosphorus oxychloride (275 ml) at room temperature for 24 hours. The mixture was stripped, ice/water added and the pH raised to 11.5 (NaOH). The solution was extracted with chloroform, extracts dried (MgSO4) and stripped to give 4-methoxymethyl-5-methyl-6-chloropyrimidine, 38.23 g, as an oil, which solidified on cooling to 5° (m.p. 37°-38°). It was used without further purification.
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[C:9]([CH3:10])=[C:8](O)[N:7]=[CH:6][N:5]=1.P(Cl)(Cl)([Cl:14])=O.[OH-].[Na+]>>[CH3:1][O:2][CH2:3][C:4]1[C:9]([CH3:10])=[C:8]([Cl:14])[N:7]=[CH:6][N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
COCC1=NC=NC(=C1C)O
Name
Quantity
275 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
COCC1=NC=NC(=C1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.